3-(4-Fluorophenyl)pentanedioic acid
Overview
Description
3-(4-Fluorophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H11FO4 . It has a molecular weight of 226.2 . The IUPAC name for this compound is 3-(4-fluorophenyl)pentanedioic acid .
Molecular Structure Analysis
The InChI code for 3-(4-Fluorophenyl)pentanedioic acid is 1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)pentanedioic acid is a solid at room temperature . It has a boiling point of 360.6°C at 760 mmHg . The compound is sealed in dry and stored at 2-8°C .Scientific Research Applications
Pharmacokinetics and Drug Development
3-(4-Fluorophenyl)pentanedioic acid exhibits properties that make it a candidate for further exploration in drug development. Its high gastrointestinal absorption and permeability through the blood-brain barrier (BBB) suggest potential as a central nervous system (CNS) active agent . Additionally, its non-substrate nature for P-glycoprotein (P-gp) and lack of inhibition of common cytochrome P450 enzymes indicate a lower risk of drug-drug interactions, making it a safer option for polypharmacy scenarios .
Molecular Modeling and Simulation
The compound’s structure allows it to be used in molecular modeling programs like Amber, GROMACS, and Pymol. These simulations can help predict the behavior of the molecule in biological systems, aiding in the design of new drugs with improved efficacy and safety profiles .
Material Science
In material science, 3-(4-Fluorophenyl)pentanedioic acid could be investigated for its potential in creating novel polymers or coatings. Its solid physical form and stability at room temperature make it suitable for experiments in polymerization reactions .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive carboxylic acid groups allow for derivatization, which can lead to the creation of new compounds with varied biological activities.
Analytical Chemistry
Due to its well-defined physical and chemical properties, 3-(4-Fluorophenyl)pentanedioic acid can be used as a standard in analytical procedures like HPLC, LC-MS, and UPLC to calibrate instruments or validate methods .
Biological Studies
The compound’s interaction with various biological pathways can be studied to understand its effects on cellular processes. This can lead to insights into the treatment of diseases where these pathways are dysregulated .
Toxicology
The safety profile of 3-(4-Fluorophenyl)pentanedioic acid, indicated by its hazard statements and precautionary measures, makes it a subject for toxicological studies. Research in this area can provide valuable information on the safe handling and potential risks associated with the compound .
Environmental Chemistry
Investigating the environmental fate of 3-(4-Fluorophenyl)pentanedioic acid, including its biodegradability and interactions with environmental receptors, is crucial. This research can inform the development of guidelines for its disposal and assess its impact on ecosystems .
Safety And Hazards
The safety information for 3-(4-Fluorophenyl)pentanedioic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
3-(4-fluorophenyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZQTFKXGQNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188044 | |
Record name | 3-(4-Fluorophenyl)glutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pentanedioic acid | |
CAS RN |
3449-63-6 | |
Record name | 3-(4-Fluorophenyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)glutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3449-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Fluorophenyl)glutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)glutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.